1,2-Dibromo-1-chloroethane

Genetic Toxicology CHO/HGPRT Assay Structure-Activity Relationship

1,2-Dibromo-1-chloroethane (CAS 598-20-9), also referred to as ethylene bromochloride (EtBrCl) or CDBE, is a mixed halogenated ethane derivative with the molecular formula C₂H₃Br₂Cl and a molecular weight of 222.31 g/mol. It belongs to the class of vicinal dihaloethanes and is structurally distinguished by the placement of a chlorine and a bromine atom on the same carbon (C-1), with a second bromine on C-2.

Molecular Formula C2H3Br2Cl
Molecular Weight 222.3 g/mol
CAS No. 598-20-9
Cat. No. B1216575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-1-chloroethane
CAS598-20-9
Synonyms1-chloro-1,2-dibromoethane
Molecular FormulaC2H3Br2Cl
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC(C(Cl)Br)Br
InChIInChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2
InChIKeyDVTKTUMRXCKEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-1-chloroethane (CAS 598-20-9): Baseline Identity and Procurement Classification for the Mixed Dihaloethane


1,2-Dibromo-1-chloroethane (CAS 598-20-9), also referred to as ethylene bromochloride (EtBrCl) or CDBE, is a mixed halogenated ethane derivative with the molecular formula C₂H₃Br₂Cl and a molecular weight of 222.31 g/mol [1]. It belongs to the class of vicinal dihaloethanes and is structurally distinguished by the placement of a chlorine and a bromine atom on the same carbon (C-1), with a second bromine on C-2 [1][2]. This compound is procured primarily as an analytical reference standard for the determination of vinyl chloride in environmental matrices and as a synthetic intermediate in pharmaceutical and agrochemical research [3].

Why 1,2-Dibromo-1-chloroethane Cannot Be Interchanged with Other Haloethanes in Critical Applications


The mixed bromine–chlorine substitution pattern on C-1 of 1,2-dibromo-1-chloroethane generates physicochemical, toxicological, and analytical properties that are distinct from both symmetrical analogs (e.g., 1,2-dibromoethane, 1,2-dichloroethane) and the positional isomer 1-bromo-2-chloroethane [1]. Its boiling point (158.8 °C) lies substantially above that of 1,2-dibromoethane (131–132 °C) and 1,2-dichloroethane (83.2 °C), while its vapor pressure (3.3 mmHg at 25 °C) is markedly lower than both, directly affecting handling, exposure risk, and GC behavior [1][2]. Critically, its intermediate mutagenic potency—quantitatively positioned between the highly genotoxic 1,2-dibromoethane and the less potent 1,2-dichloroethane—means that hazard assumptions cannot be extrapolated from either analog alone [3]. For analytical chemists, the compound is the specified derivatization product in a validated EPA-compatible method for vinyl chloride; substituting a different haloethane would invalidate the method's detection limit and regulatory acceptance [4]. Generic substitution therefore risks both regulatory non-compliance and erroneous toxicological classification.

Quantitative Differentiation Evidence for 1,2-Dibromo-1-chloroethane (CAS 598-20-9) Versus Closest Haloethane Analogs


Mutagenic Potency in Mammalian Cells: Intermediate Activity Quantified Between 1,2-Dibromoethane and 1,2-Dichloroethane

In a direct comparative study using the CHO/HGPRT mammalian cell mutagenicity assay, 1,2-dibromo-1-chloroethane (ethylene bromochloride, EtBrCl) exhibited an intermediate mutagenic potency precisely quantified between its two symmetrical analogs. On a molar basis, the relative mutagenic activity of EtBr₂ (1,2-dibromoethane) : EtBrCl : EtCl₂ (1,2-dichloroethane) was approximately 100 : 6 : 1 [1]. Cytotoxicity followed the same rank order: the concentration required to reduce cell survival to 50% (LC₅₀) was approximately 3 mM for EtBr₂, 6 mM for EtBrCl, and 50 mM for EtCl₂ [1]. Notably, in the presence of the S9 metabolic activation system, EtBrCl and EtCl₂ showed a concomitant 4-fold increase in mutagenicity, whereas EtBr₂ mutagenicity remained unchanged—indicating a distinct metabolic activation profile for the mixed-halogen congener [1].

Genetic Toxicology CHO/HGPRT Assay Structure-Activity Relationship Mutagenicity Screening

Boiling Point and Density Differentiation: Physicochemical Properties vs. 1,2-Dibromoethane, 1,2-Dichloroethane, and 1-Bromo-2-chloroethane

1,2-Dibromo-1-chloroethane exhibits a boiling point of 158.8 °C at 760 mmHg and a density of 2.23 g/cm³ . These values are substantially higher than those of the closest haloethane analogs. The boiling point exceeds that of 1,2-dibromoethane (131–132 °C) by approximately 27 °C, that of 1-bromo-2-chloroethane (106–107 °C) by approximately 52 °C, and that of 1,2-dichloroethane (83.2 °C) by approximately 75 °C [1]. Density is also higher: 1,2-dibromoethane has a density of 2.17–2.18 g/cm³, 1-bromo-2-chloroethane 1.73 g/cm³, and 1,2-dichloroethane 1.25 g/cm³ [1]. These differences arise from the higher molecular weight and the polarizable bromine atoms, which increase intermolecular dispersion forces.

Physicochemical Characterization Boiling Point Density Process Chemistry Solvent Selection

Vapor Pressure and Volatility: Reduced Airborne Exposure Potential vs. 1,2-Dibromoethane and 1,2-Dichloroethane

1,2-Dibromo-1-chloroethane has a vapor pressure of 3.3 ± 0.3 mmHg at 25 °C . This is significantly lower than the vapor pressure of 1,2-dibromoethane at 11.2 mmHg (25 °C) and dramatically lower than that of 1,2-dichloroethane at 78.9 mmHg (25 °C) [1]. The vapor pressure of 1-bromo-2-chloroethane (the positional isomer) is 33.1 mmHg, approximately 10-fold higher [1]. Lower vapor pressure correlates with reduced volatility and slower evaporation rates, which has implications for occupational inhalation exposure, ambient air monitoring, and environmental partitioning models.

Vapor Pressure Occupational Exposure Volatility Environmental Fate Risk Assessment

Validated Analytical Standard for Vinyl Chloride Determination: Unmatched Regulatory Method Specification

1,2-Dibromo-1-chloroethane is the specified derivatization product in a validated gas chromatographic method for trace vinyl chloride determination in water and air [1]. Vinyl chloride is derivatized with bromine water to form 1,2-dibromo-1-chloroethane, which is then quantified by capillary GC with electron capture detection (ECD). The method achieves a detection limit of 0.4 ng/L for 1-L water samples and 50 ng/m³ for 7.5-L air samples, with a linear working range from 0.4 ng/L to 1.25 μg/L [1]. No other haloethane derivatization product is specified or validated for this regulatory method. Alternative derivatization approaches (e.g., to 1,2-dibromoethane or 1,2-dichloroethane) would produce different GC retention times, ECD response factors, and detection limits, rendering them non-interchangeable without full method re-validation [2].

Analytical Chemistry Environmental Monitoring Vinyl Chloride Derivatization GC-ECD Method Validation

Recommended Procurement Scenarios for 1,2-Dibromo-1-chloroethane (CAS 598-20-9) Based on Differential Evidence


Regulatory Vinyl Chloride Monitoring in Drinking Water and Ambient Air

Environmental testing laboratories performing EPA-compatible or ISO-method vinyl chloride analysis should procure 1,2-dibromo-1-chloroethane as the certified analytical standard (OEKANAL grade). The compound is the specific derivatization endpoint in the Wittsiepe et al. (1990) method, achieving a validated detection limit of 0.4 ng/L in water [1]. This method has been applied to landfill gas monitoring and groundwater contamination assessment [2]. No substitute haloethane standard can be used without full method re-validation.

Genetic Toxicology and Structure-Activity Relationship (SAR) Studies of Haloalkanes

For research programs investigating the quantitative relationship between halogen substitution pattern and genotoxic potency, 1,2-dibromo-1-chloroethane is the essential mixed-halogen congener. Its intermediate mutagenic activity (relative potency 6, compared to 100 for 1,2-dibromoethane and 1 for 1,2-dichloroethane in the CHO/HGPRT assay) makes it indispensable for building predictive SAR models [3]. The compound's distinct response to S9 metabolic activation (4-fold increase in mutagenicity) further distinguishes it from the symmetrical analogs [3].

Synthetic Intermediate for Pharmaceutical and Agrochemical Research

The asymmetric Br/Br/Cl substitution pattern on the ethane backbone provides regioselective reactivity for sequential nucleophilic displacement reactions. The presence of both bromine (good leaving group) and chlorine (poorer leaving group) on C-1 allows chemists to exploit differential leaving group ability for stepwise functionalization . The compound's higher boiling point (158.8 °C) compared to common haloethane solvents also facilitates its use in heated reactions without excessive evaporative loss .

Occupational Exposure and Risk Assessment Modeling for Mixed Halogenated Hydrocarbons

Industrial hygienists and risk assessors evaluating workplace exposure to halogenated ethanes require compound-specific physicochemical data. The vapor pressure of 1,2-dibromo-1-chloroethane (3.3 mmHg) is 3.4-fold lower than 1,2-dibromoethane and 24-fold lower than 1,2-dichloroethane, which directly affects inhalation exposure modeling and the selection of appropriate respiratory protection [4]. Using data from a different haloethane would lead to erroneous exposure estimates.

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